molecular formula C12H12ClN3O2S B15216352 5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]- CAS No. 833451-75-5

5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-

Cat. No.: B15216352
CAS No.: 833451-75-5
M. Wt: 297.76 g/mol
InChI Key: VGKJJGSUWHAVMN-UHFFFAOYSA-N
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Description

The compound 5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]- is a pyrimidine derivative characterized by:

  • A pyrimidine core substituted with an amine group at position 5.
  • A chlorine atom at position 2.
  • A thioether-linked 3,4-dimethoxyphenyl group at position 6.

This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its reactivity and biological activity.

Properties

CAS No.

833451-75-5

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)sulfanylpyrimidin-5-amine

InChI

InChI=1S/C12H12ClN3O2S/c1-17-8-4-3-7(5-9(8)18-2)19-12-10(14)11(13)15-6-16-12/h3-6H,14H2,1-2H3

InChI Key

VGKJJGSUWHAVMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC2=C(C(=NC=N2)Cl)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 3,4-dimethoxythiophenol.

    Formation of Thioether Linkage: The 3,4-dimethoxythiophenol is reacted with 4-chloropyrimidine under basic conditions to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The intermediate product is then subjected to amination to introduce the amine group at the 5th position. This can be achieved using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thioether linkage can be oxidized to form sulfoxides or sulfones, and the amine group can undergo reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name/ID Key Substituents/Features Biological/Physicochemical Notes Reference
Target Compound 4-Cl, 5-NH₂, 6-S-(3,4-dimethoxyphenyl) High stability (thioether linkage); moderate lipophilicity
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine 4-Cl, 6-(3,4-dimethoxyphenyl) Lacks 5-NH₂ and thioether; lower polarity
6-Chlorofurochromenylidenepyrimidinamines 6-Cl, fused furochromene-pyrimidine Analgesic/anti-inflammatory activity
Ethyl 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-pyrano[2,3-d]pyrimidine 4-oxo, 2-thioxo, 5-(4-Cl-phenyl) Antimicrobial activity; thione reactivity
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine 2,6-disubstituted dichloro/dimethoxyphenyl Dipeptidyl peptidase 4 (DPP4) inhibition

Key Observations

Electron Effects : The chlorine atom at position 4 in the target compound contrasts with analogs bearing electron-donating groups (e.g., methoxy in ), which may alter nucleophilic substitution rates .

Thioether vs. Thione/Thiol : The thioether linkage in the target compound provides greater oxidative stability compared to thione (C=S) or thiol (SH) groups in compounds like those in and .

Bioactivity Trends: Analgesic/Anti-inflammatory Activity: Furochromene-pyrimidine hybrids () show activity linked to fused aromatic systems, suggesting the target compound’s dimethoxyphenyl group may similarly modulate cyclooxygenase (COX) interactions .

Biological Activity

5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]- is C13H15ClN3O2SC_{13}H_{15}ClN_3O_2S, with a molecular weight of approximately 299.79 g/mol. The compound features a pyrimidine core substituted with a chloro group and a thioether moiety, which can influence its biological interactions.

Research indicates that compounds structurally similar to 5-Pyrimidinamine can interact with various biological targets:

  • Kinase Inhibition : Many pyrimidine derivatives act as inhibitors for specific kinases involved in cancer and other diseases. For instance, studies have shown that certain pyrimidine analogs inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the survival of malaria parasites .
  • Antimicrobial Activity : Pyrimidine derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The presence of electron-donating groups like methoxy can enhance these activities by improving the lipophilicity of the compounds .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 5-Pyrimidinamine and related compounds:

Activity Target IC50 Value (µM) Reference
Kinase InhibitionPfGSK30.698 ± 0.066
Kinase InhibitionPfPK60.768 ± 0.098
Antimicrobial ActivityVarious bacterial strainsVaries

Case Studies

  • Antimalarial Activity : A study evaluated the efficacy of several pyrimidine derivatives against malaria parasites, highlighting that modifications at the 4-position significantly affected inhibitory potency against PfGSK3 and PfPK6. The presence of a thioether group was found to enhance activity compared to other substituents .
  • Antimicrobial Screening : In vitro tests demonstrated that compounds similar to 5-Pyrimidinamine exhibited broad-spectrum antimicrobial activity. The introduction of methoxy groups increased the effectiveness against Gram-positive bacteria .

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